molecular formula C19H10ClN5 B5569505 1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B5569505
M. Wt: 343.8 g/mol
InChI Key: YGCFYIOXCWCLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a chlorophenyl group, and a cyanopyridobenzimidazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves multiple steps, typically starting with the preparation of the pyridobenzimidazole core This can be achieved through a series of condensation reactions involving appropriate precursorsIndustrial production methods often involve optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, including anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClN5/c20-12-5-3-4-11(8-12)17-13(9-21)18(23)25-16-7-2-1-6-15(16)24-19(25)14(17)10-22/h1-8H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCFYIOXCWCLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC(=CC=C4)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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